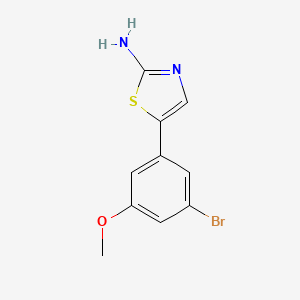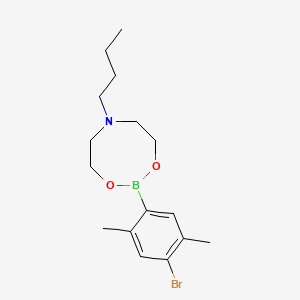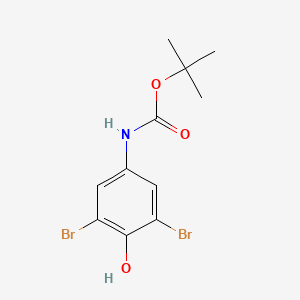
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, two bromine atoms, and a hydroxyl group attached to a phenyl ring, which is further connected to a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, TERthis compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reduced species.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced species with altered oxidation states.
Hydrolysis: Formation of amines and carbon dioxide.
Aplicaciones Científicas De Investigación
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The presence of bromine atoms and the carbamate group play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene used in the synthesis of antistress agents.
Uniqueness
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H13Br2NO3 |
|---|---|
Peso molecular |
367.03 g/mol |
Nombre IUPAC |
tert-butyl N-(3,5-dibromo-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(15)8(13)5-6/h4-5,15H,1-3H3,(H,14,16) |
Clave InChI |
HUZHUQFXJAOHBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


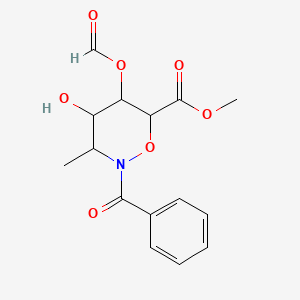
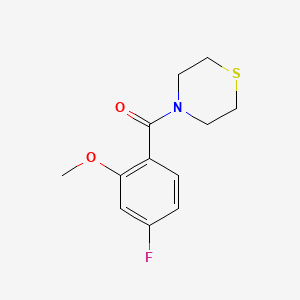
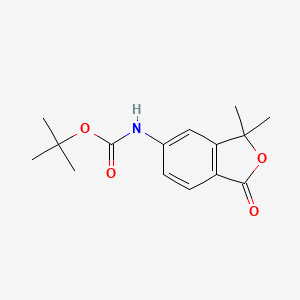
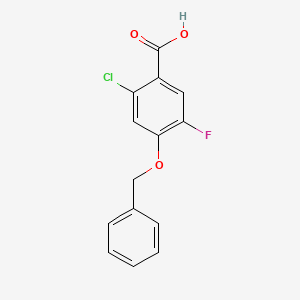
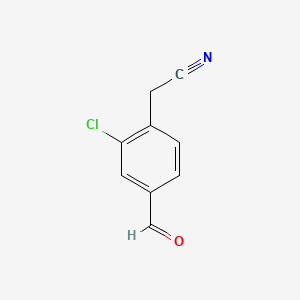

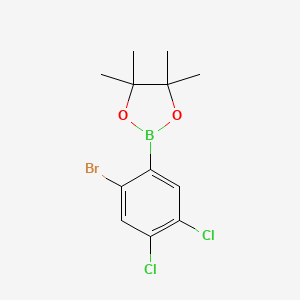
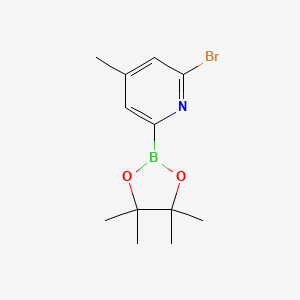
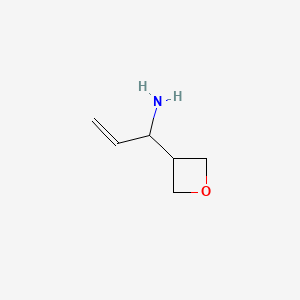
![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
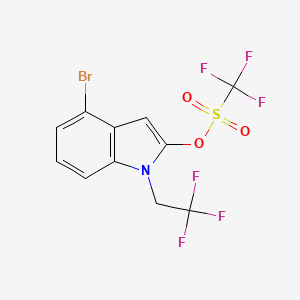
![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
